molecular formula C15H8N4O5 B4186245 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B4186245
M. Wt: 324.25 g/mol
InChI Key: ILVLTOZUNXBJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid is a chemical compound with potential applications in scientific research. This compound is also known as FIPI, which stands for Fluorescently Labeled Inhibitor of Phospholipid Scramblase. FIPI is a small molecule inhibitor that has been shown to selectively inhibit phospholipid scramblase activity in cells.

Mechanism of Action

FIPI works by binding to the active site of phospholipid scramblase and inhibiting its enzymatic activity. The exact mechanism of inhibition is not fully understood, but it is thought to involve the disruption of the protein's conformational changes that are required for its catalytic activity.
Biochemical and Physiological Effects:
FIPI has been shown to inhibit phospholipid scramblase activity in several cell types, including platelets, cancer cells, and neurons. Inhibition of phospholipid scramblase activity has been shown to affect several cellular processes, including blood coagulation, apoptosis, and cell migration.

Advantages and Limitations for Lab Experiments

The advantages of using FIPI in lab experiments include its selectivity for phospholipid scramblase and its ability to inhibit enzymatic activity without affecting other membrane proteins. The limitations of using FIPI include its potential toxicity and the need for appropriate controls to ensure the specificity of the observed effects.

Future Directions

For research on FIPI include the development of more potent and selective inhibitors of phospholipid scramblase, as well as the identification of new cellular processes that are regulated by this protein. Additionally, the use of FIPI in animal models and clinical trials may provide valuable insights into the role of phospholipid scramblase in disease pathogenesis and potential therapeutic targets.

Scientific Research Applications

FIPI has been used in scientific research to study the role of phospholipid scramblase in cell signaling and membrane dynamics. Phospholipid scramblase is a membrane protein that catalyzes the translocation of phospholipids from the inner to the outer leaflet of the plasma membrane. This process is important for several cellular functions, including blood coagulation, apoptosis, and cell migration.
FIPI has been shown to selectively inhibit phospholipid scramblase activity without affecting other membrane proteins. This makes it a valuable tool for studying the specific role of phospholipid scramblase in various cellular processes. FIPI has been used to study the role of phospholipid scramblase in platelet activation, cancer cell migration, and neuronal cell signaling.

properties

IUPAC Name

2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O5/c20-12-8-4-3-7(14(22)23)6-9(8)13(21)19(12)15-16-11(17-18-15)10-2-1-5-24-10/h1-6H,(H,22,23)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVLTOZUNXBJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1,3-dioxoisoindole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 2
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 3
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid

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